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Compound of Interest

Compound Name: p-Menthane

Cat. No.: B1195940

Introduction

The p-Menthane scaffold, a saturated monocyclic monoterpene, is a fundamental structural
motif in a vast array of natural products and synthetic compounds of significant interest in the
pharmaceutical and flavor/fragrance industries. The precise characterization of these
compounds is paramount for quality control, drug development, and mechanistic studies. This
technical guide provides an in-depth overview of the key spectroscopic techniques—Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural
elucidation of p-Menthane derivatives. Due to a scarcity of publicly available experimental data
for the parent p-Menthane, this guide synthesizes data from various substituted p-Menthane
compounds to provide a representative understanding of their spectroscopic features.

Data Presentation

The following tables summarize representative spectroscopic data for various p-Menthane
derivatives. It is important to note that the specific chemical shifts, absorption frequencies, and
fragmentation patterns will vary depending on the nature and position of substituents on the p-
Menthane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

1H NMR Data of Selected p-Menthane Derivatives
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13C NMR Data of Selected p-Menthane Derivatives
© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.researchgate.net/figure/General-features-about-some-p-menthane-LISs_fig7_23292822
https://www.researchgate.net/figure/General-features-about-some-p-menthane-LISs_fig7_23292822
https://www.researchgate.net/figure/General-features-about-some-p-menthane-LISs_fig7_23292822
https://www.researchgate.net/figure/General-features-about-some-p-menthane-LISs_fig7_23292822
https://www.researchgate.net/figure/General-features-about-some-p-menthane-LISs_fig7_23292822
https://www.researchgate.net/figure/General-features-about-some-p-menthane-LISs_fig7_23292822
https://www.benchchem.com/product/b1195940?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195940?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Compound Solvent Chemical Shift Assignment Reference
(3) ppm

Perillaketone CDCIs 199.78 C-2 [1]
146.69 C-8 [1]

144.60 C-6 [1]

135.42 C-1 [1]

110.44 C-9 [1]

43.14 C-3 [1]

42.46 C-4 [1]

31.23 C-5 [1]

20.42 C-10 [1]

15.71 C-7 (1]

p-Menthane-1,8- DMSO-de Data not fully ) 2]

diol

available

Infrared (IR) Spectroscopy Data

Characteristic IR Absorption Bands for Functional Groups in p-Menthane Derivatives

Functional Group Vibration Frequency (cm™?) Intensity
O-H (Alcohol) Stretching 3200-3600 Strong, Broad
C-H (Alkane) Stretching 2850-3000 Strong

C=0 (Ketone) Stretching 1680-1750 Strong

C-O (Alcohol, Ether) Stretching 1050-1250 Strong

Note: The exact position and intensity of these bands can be influenced by the molecular

structure and intermolecular interactions.
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Mass Spectrometry (MS) Data

Key Mass Spectral Fragments of Selected p-Menthane Derivatives

lonization

Compound miz Interpretation Reference
Mode

p-Menthane El 140 [M]* [3]

99 [M-CsHs]* [3]

98 [M-C3He]* [3]

83 [M-CaHo]* [3]

56 [CaHs]* [3]

57 [CaHo]* [3]

p-Menthane- ) [M]* (Weak or

) El (Predicted) 188 [4]

1,3,8-triol absent)

170 [M-H20]*+ [4]

152 [M-2H20]+ [4]

p-Menthane-3,8-
El 172 [M]* [5]

diol

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring spectroscopic
data for p-Menthane compounds. These protocols are based on standard analytical
techniques for organic molecules.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.[7]

Sample Preparation:
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Dissolve 5-10 mg of the purified p-Menthane compound in approximately 0.5-0.7 mL of a
suitable deuterated solvent (e.g., CDCIs, CD3OD, DMSO-ds).[6]

The choice of solvent is critical to ensure the sample is fully dissolved and to avoid
overlapping solvent signals with analyte resonances.[6]

Add a small amount of tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm).[6]

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe is recommended for optimal resolution and sensitivity.[6]

1H NMR Acquisition:

Pulse Sequence: Standard single-pulse experiment.

Spectral Width: 12-16 ppm.[6]

Data Points: 32k.[6]

Pulse Angle: 90°.[6]

Relaxation Delay: 1-2 seconds.[6]

Number of Scans: 16-64, to achieve an adequate signal-to-noise ratio.[6]

13C NMR Acquisition:

Pulse Sequence: Proton-decoupled single-pulse experiment.

Spectral Width: 200-250 ppm.[6]

Data Points: 64k.[6]

Pulse Angle: 30-45°.[6]

Relaxation Delay: 2-5 seconds.[6]

Number of Scans: 1024 or more, due to the low natural abundance of the 13C isotope.[6]
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2D NMR Experiments: For unambiguous structure determination, a suite of 2D NMR
experiments is highly recommended:

e COSY (Correlation Spectroscopy): To identify *H-*H spin-spin coupling networks.[8]

o HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their
attached carbons.[6]

« HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, which is crucial for piecing together the molecular
structure.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is primarily used to identify the functional groups present in a molecule.[9]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument
for acquiring IR spectra.[6]

Sample Preparation:

e Liquid Samples (Neat): A thin film of the liquid sample can be placed between two salt plates
(e.g., NaCl or KBr).

e Solid Samples (KBr Pellet): A small amount of the solid sample is finely ground with dry
potassium bromide (KBr) and pressed into a thin, transparent disk.[6]

o ATR (Attenuated Total Reflectance): A small amount of the solid or liquid sample is placed
directly on the ATR crystal. This is a common and convenient method.

Data Acquisition:
e Acquire a background spectrum of the empty sample holder (or clean ATR crystal).
o Place the sample in the spectrometer.

e Acquire the sample spectrum over the range of 4000-400 cm~1.
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e The instrument software will automatically ratio the sample spectrum to the background
spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a compound, as well as structural information from fragmentation patterns.[10]

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF)
or Orbitrap instrument, is recommended for accurate mass measurements.[6]

Sample Introduction:

 Direct Infusion: The sample, dissolved in a suitable solvent, is directly infused into the
ionization source.

e Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable p-
Menthane compounds, GC provides excellent separation prior to MS analysis.

e Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile
compounds, LC is the preferred separation technique.

lonization Methods:

» Electron lonization (EIl): A hard ionization technique that often leads to extensive
fragmentation, providing a detailed "fingerprint" of the molecule.

o Electrospray lonization (ESI): A soft ionization technique suitable for polar p-Menthane
derivatives, often resulting in a prominent molecular ion peak.[6]

o Atmospheric Pressure Chemical lonization (APCI): Another soft ionization technique that can
be used for less polar compounds.[6]

Data Acquisition:

e Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).[6]
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o Perform tandem mass spectrometry (MS/MS) on the molecular ion or other prominent ions to
induce fragmentation and obtain further structural information.[6]

Mandatory Visualization

The following diagrams illustrate the logical workflows for spectroscopic data acquisition and

analysis.

Overall Spectroscopic Analysis Workflow

Sample

p-Menthane Compound

Data Acfuisition
Y

Mass Spectrometry

\4

NMR Spectroscopy | IR Spectroscopy

(1D & 2D) (HRMS)
Data Analysis
Y Y Y
NMR Spectra IR Spectrum Mass Spectrum
(Chemical Shifts, Coupling Constants) (Functional Group Identification) (Molecular Weight, Fragmentation)

Structure Elucidation

Click to download full resolution via product page

Caption: Overall workflow for spectroscopic analysis of p-Menthane compounds.
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NMR-Based Structure Elucidation Logic
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Caption: Logical flow for structure elucidation using NMR data.

Conclusion

The spectroscopic characterization of p-Menthane compounds is a critical aspect of their study
in various scientific disciplines. While a comprehensive public database of experimental spectra
for all p-Menthane derivatives is not yet available, the application of standardized NMR, IR,
and MS protocols, as outlined in this guide, provides a robust framework for their unambiguous
identification. The combination of these techniques allows for the determination of the
molecular formula, the identification of functional groups, and the detailed elucidation of the
stereochemistry of these important molecules. For novel p-Menthane compounds, the public
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deposition of their spectral data is highly encouraged to enrich the scientific record and
facilitate future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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